Cas no 6078-56-4 (( -)-ISOPROTERENOL HEMISULFATE)

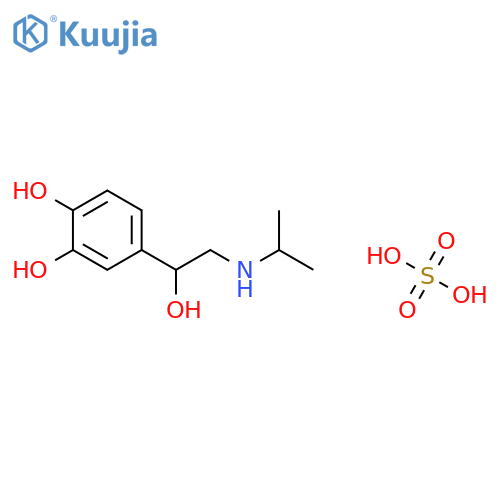

6078-56-4 structure

商品名:( -)-ISOPROTERENOL HEMISULFATE

( -)-ISOPROTERENOL HEMISULFATE 化学的及び物理的性質

名前と識別子

-

- ( -)-ISOPROTERENOL HEMISULFATE

- (+ -)-ISOPROTERENOL HEMISULFATE

- 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol,sulfuric acid,dihydrate

- (plus-minus)-isoproterenol hemisulfate

- DL-1,2-dihydroxy-4-((1-hydroxy-2-(isopropyl)amino)ethyl)benzene sulphate dihydrate

- DL-isoproterenol sulphate dihydrate

- N-Isopropyl-DL-noradrenaline sulfate dihydrate

- Isoprenaline sulfate

- dl-Isoproterenol sulfate

- Isoprenaline sulfate [JAN]

- ISOPROTERENOL SULFATE (USP IMPURITY)

- ISOPRENALINE SULFATE [EP MONOGRAPH]

- 3,4-Dihydroxy-alpha-((isopropylamino)methyl)benzyl alcohol sulphate (2:1) (salt) dihydrate

- Luf-Iso

- ISOPROTERENOL SULFATE [USP IMPURITY]

- UNII-052RYF6JDD

- (+-)-Isoprenaline sulfate

- Luf-Iso (TN)

- Novodrine

- Isomist

- 6078-56-4

- Isoproterenol sulfate (USAN:USP:JAN)

- 925FX3X776

- Isoproterenol sulfate [USP]

- Isoproterenol dl-form sulfate dihydrate

- D02066

- Q27271475

- Isoproterenol sulfate (USP)

- 3,4-Dihydroxy-alpha-((isopropylamino)methyl)benzyl alcohol sulfate (2:1) (salt) dihydrate

- ISOPRENALINE SULFATE [WHO-IP]

- ISOPRENALINE SULFATE (EP MONOGRAPH)

- Isoprenaline sulfate (JAN)

- Isoproterenol sulphate

- ISOPROTERENOL SULFATE [VANDF]

- s5683

- N-Isopropylnorepinephrine sulfate

- Isoprenalini sulfas

- ISOPROPYLARTERENOL SULFATE

- DTXSID80976254

- 1,2-Benzenediol, 4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, (+/-)-, sulfate (2:1) (salt), dihydrate

- l-(3,4-Dihydroxyphenyl)-2-isopropylaminoethanol sulfate (2:1)

- 1,2-Benzenediol, 4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, sulfate (2:1) (salt)

- CHEMBL3989521

- Isoproterenol sulfate dihydrate

- Isoprenaline sulfate [Mart.]

- Isoprenaline sulphate

- dl-Isoprenaline sulfate

- Sulfate, Isoproterenol

- EINECS 206-085-2

- 1,2-BENZENEDIOL, 4-(1-HYDROXY-2-((1-METHYLETHYL)AMINO)ETHYL)-, SULFATE (2:1)

- Medihaler-ISO

- Benzyl alcohol, 3,4-dihydroxy-alpha-((isopropylamino)methyl)-, sulfate (2:1) (salt)

- 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate

- 3,4-DIHYDROXY-.ALPHA.-((ISOPROPYLAMINO)METHYL)BENZYL ALCOHOL SULPHATE (2:1) (SALT) DIHYDRATE

- Isoprenaline sulfate (2:1)

- Isoproterenol sulfate [USAN:USP:JAN]

- 3,4-Dihydroxy-alpha-((isopropylamino)methyl)benzyl alcohol sulfate (2:1)

- Isoprenaline sulfate dihydrate

- dl-Isoproterenol sulfate dihydrate

- Medihaler Iso

- 3,4-Dihydroxy-alpha-[(isopropylamino)methyl]benzyl alcohol sulfate (2:1) (salt) dihydrate

- Medihaler-Iso (TN)

- ISOPRENALINI SULFAS [WHO-IP LATIN]

- 1,2-Benzenediol, 4-(1-hydroxy-2-((methylethyl)amino)ethyl)-, sulfate (2:1) (salt), dihydrate

- 1,2-Benzenediol, 4-(1-hydroxy-2-((methylethyl)amino)ethyl)-, sulphate (2:1) (salt), dihydrate

- HMS3886A18

- Isoproterenol sulfate [Orange Book]

- Isoprenaline sulfate [EP]

- 6700-39-6

- ISOPROTERENOL DL-FORM SULFATE DIHYDRATE [MI]

- Isoproterenol sulfate (2:1)

- AKOS015909740

- (+-)-Isoproterenol sulfate

- UNII-925FX3X776

- Isoprenaline sulfate (Mart.)

-

- インチ: InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2

- InChIKey: CUQPTVCVZLUXJB-UHFFFAOYSA-N

- ほほえんだ: CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O

計算された属性

- せいみつぶんしりょう: 556.23019589g/mol

- どういたいしつりょう: 556.23019589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 12

- 水素結合受容体数: 14

- 重原子数: 37

- 回転可能化学結合数: 8

- 複雑さ: 268

- 共有結合ユニット数: 5

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 230Ų

( -)-ISOPROTERENOL HEMISULFATE セキュリティ情報

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: 26-36/37

-

危険物標識:

- セキュリティ用語:S24/25

- リスク用語:R34

( -)-ISOPROTERENOL HEMISULFATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-294398-5g |

DL-Isoproterenol Hemisulfate, |

6078-56-4 | ≥97% | 5g |

¥2820.00 | 2023-09-05 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | I0600000-510mg |

( -)-ISOPROTERENOL HEMISULFATE |

6078-56-4 | 510mg |

¥1606.86 | 2025-01-16 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-294398-5 g |

DL-Isoproterenol Hemisulfate, |

6078-56-4 | ≥97% | 5g |

¥2,820.00 | 2023-07-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | I0600000 |

6078-56-4 | ¥1556.7 | 2023-01-14 | ||||

| SHENG KE LU SI SHENG WU JI SHU | sc-294398A-25 g |

DL-Isoproterenol Hemisulfate, |

6078-56-4 | ≥97% | 25g |

¥7,521.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-294398A-25g |

DL-Isoproterenol Hemisulfate, |

6078-56-4 | ≥97% | 25g |

¥7521.00 | 2023-09-05 |

( -)-ISOPROTERENOL HEMISULFATE 関連文献

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

6078-56-4 (( -)-ISOPROTERENOL HEMISULFATE) 関連製品

- 5874-97-5(Metaproterenol hemisulfate)

- 23031-32-5(Terbutaline sulfate)

- 299-95-6(Isoprenaline sulphate)

- 32266-10-7(HEXOPRENALINE SULFATE)

- 6700-39-6(Isoprenaline sulfate)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量